N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
The compound N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide features a thiazole core substituted with a 4-nitrothiophen-2-yl group and linked to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety.
Properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S2/c20-15(13-6-23-11-3-1-2-4-12(11)24-13)18-16-17-10(8-26-16)14-5-9(7-25-14)19(21)22/h1-5,7-8,13H,6H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSDVQFXHQQDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Heterocyclic Core Variations
Key Observations :
- Nitrothiophene’s electron-withdrawing nature contrasts with sulfonyl or trifluoromethyl groups in analogs, influencing reactivity and binding affinity.
Substituent Effects
- Nitrothiophene vs. Halogenated Aromatics : The nitro group in the target compound enhances electrophilicity, whereas halogenated analogs (e.g., bromo or fluoro substituents in and ) improve lipophilicity and metabolic stability .
- Benzodioxine Carboxamide : Shared with compounds in and , this moiety contributes to hydrogen-bonding capacity and conformational rigidity .
Key Observations :
- The target compound’s synthesis may parallel ’s S-alkylation or ’s coupling methods, though nitrothiophene incorporation requires specialized nitration steps.
- Triazole derivatives () emphasize tautomer stability, confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .
Spectral and Analytical Data
- IR Spectroscopy: Target Compound: Expected C=O (1660–1680 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches. Triazoles [7–9]: Lack C=O bands, confirming cyclization; νC=S at 1247–1255 cm⁻¹ . Piperazine-Carbothioamide (): νC=S likely near 1250 cm⁻¹, similar to triazoles .
- NMR :
- Benzodioxine protons in the target compound would resonate at δ 4.3–4.6 (CH₂ of dioxane ring), comparable to analogs in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
